Cas no 2229151-88-4 (methyl 2-(3-bromoprop-1-en-2-yl)benzoate)
methyl 2-(3-bromoprop-1-en-2-yl)benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(3-bromoprop-1-en-2-yl)benzoate
- 2229151-88-4
- EN300-1923693
-
- Inchi: 1S/C11H11BrO2/c1-8(7-12)9-5-3-4-6-10(9)11(13)14-2/h3-6H,1,7H2,2H3
- InChI Key: VNGVYLATEALMCN-UHFFFAOYSA-N
- SMILES: BrCC(=C)C1C=CC=CC=1C(=O)OC
Computed Properties
- Exact Mass: 253.99424g/mol
- Monoisotopic Mass: 253.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 26.3Ų
methyl 2-(3-bromoprop-1-en-2-yl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1923693-1g |
methyl 2-(3-bromoprop-1-en-2-yl)benzoate |
2229151-88-4 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1923693-5g |
methyl 2-(3-bromoprop-1-en-2-yl)benzoate |
2229151-88-4 | 5g |
$2858.0 | 2023-09-17 | ||
| Enamine | EN300-1923693-10g |
methyl 2-(3-bromoprop-1-en-2-yl)benzoate |
2229151-88-4 | 10g |
$4236.0 | 2023-09-17 | ||
| Enamine | EN300-1923693-0.05g |
methyl 2-(3-bromoprop-1-en-2-yl)benzoate |
2229151-88-4 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1923693-0.1g |
methyl 2-(3-bromoprop-1-en-2-yl)benzoate |
2229151-88-4 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1923693-0.25g |
methyl 2-(3-bromoprop-1-en-2-yl)benzoate |
2229151-88-4 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1923693-0.5g |
methyl 2-(3-bromoprop-1-en-2-yl)benzoate |
2229151-88-4 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1923693-1.0g |
methyl 2-(3-bromoprop-1-en-2-yl)benzoate |
2229151-88-4 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1923693-2.5g |
methyl 2-(3-bromoprop-1-en-2-yl)benzoate |
2229151-88-4 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1923693-5.0g |
methyl 2-(3-bromoprop-1-en-2-yl)benzoate |
2229151-88-4 | 5g |
$2858.0 | 2023-06-02 |
methyl 2-(3-bromoprop-1-en-2-yl)benzoate Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on methyl 2-(3-bromoprop-1-en-2-yl)benzoate
Introduction to Methyl 2-(3-bromoprop-1-en-2-yl)benzoate (CAS No. 2229151-88-4)
Methyl 2-(3-bromoprop-1-en-2-yl)benzoate, with the chemical formula C11H11BrO2, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound is characterized by its brominated aromatic structure, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of a bromopropenyl group and a benzoate moiety enhances its utility in medicinal chemistry and material science applications.
The compound is identified by its unique Chemical Abstracts Service (CAS) number, CAS No. 2229151-88-4, which distinguishes it from other chemical entities in databases and literature. This numbering system ensures precise identification and classification, facilitating its use in academic research, industrial processes, and regulatory compliance.
In recent years, the demand for specialized intermediates like Methyl 2-(3-bromoprop-1-en-2-yl)benzoate has surged due to advancements in drug discovery and development. The bromopropenyl group serves as a versatile handle for further functionalization, enabling chemists to design complex molecular architectures. This property has made it a preferred choice for researchers exploring novel therapeutic agents.
One of the most compelling aspects of Methyl 2-(3-bromoprop-1-en-2-yl)benzoate is its role in synthesizing pharmaceutical intermediates. The benzoate moiety is known for its stability and compatibility with various biological systems, making it an ideal component in drug molecules targeting neurological disorders, inflammatory conditions, and infectious diseases. Recent studies have highlighted its potential in developing antimicrobial agents, where the bromine atom enhances binding affinity to bacterial enzymes.
The compound's reactivity also makes it valuable in polymer chemistry. Researchers have explored its use in creating functionalized polymers with enhanced mechanical properties and biodegradability. These materials are particularly relevant in the development of biomedical devices and sustainable packaging solutions. The ability to incorporate bromine into polymer backbones allows for controlled cross-linking and modification, leading to innovative material designs.
From a synthetic chemistry perspective, Methyl 2-(3-bromoprop-1-en-2-yl)benzoate offers a unique platform for exploring new reaction pathways. Its structure allows for palladium-catalyzed cross-coupling reactions, which are pivotal in constructing complex organic molecules. These reactions are widely used in pharmaceutical synthesis due to their high selectivity and efficiency. The compound's compatibility with various ligands and catalysts has made it a staple in modern synthetic laboratories.
The pharmaceutical industry has been particularly interested in Methyl 2-(3-bromoprop-1-en-2-yl)benzoate due to its potential as a precursor for kinase inhibitors. Kinases are enzymes involved in cell signaling pathways, and their dysregulation is associated with several diseases, including cancer. By modifying the benzoate scaffold, researchers can develop molecules that selectively inhibit aberrant kinase activity, offering new therapeutic strategies.
In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The bromine atom's reactivity allows for the synthesis of pesticides and herbicides with improved efficacy and environmental safety. Recent studies have demonstrated its role in developing next-generation crop protection agents that target specific enzymatic pathways without harming beneficial organisms.
The synthesis of Methyl 2-(3-bromoprop-1-en-2-yl)benzoate typically involves multi-step organic reactions, starting from commercially available precursors such as cinnamic acid derivatives. The introduction of the bromopropenyl group is achieved through bromination reactions followed by esterification. These processes highlight the compound's importance as a building block in synthetic organic chemistry.
The safety profile of Methyl 2-(3-bromoprop-1-en-2-yl)benzoate is another critical consideration. While it does not pose significant health risks under standard handling conditions, appropriate precautions must be taken to prevent exposure during synthesis and application. Industrial facilities adhering to Good Manufacturing Practices (GMP) ensure that all operations involving this compound are conducted safely and efficiently.
The future prospects of Methyl 2-(3-bromoprop-1-en-2-yl)benzoate are vast, driven by ongoing research in medicinal chemistry and materials science. As new methodologies emerge, the potential applications of this compound are expected to expand further. Collaborative efforts between academia and industry will be crucial in unlocking its full potential across multiple domains.
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